molecular formula C9H7ClN2O2 B1425631 3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol CAS No. 724787-12-6

3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol

Cat. No. B1425631
Key on ui cas rn: 724787-12-6
M. Wt: 210.62 g/mol
InChI Key: BBRMUSGOTQCSET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732461B2

Procedure details

To a solution of 3-chloro-6-(methyloxy)-1,5-naphthyridin-4(1H)-one (3-chloro-6-(methyloxy)-1,5-naphthyridin-4-ol, for a synthesis see WO2004058144, Example 1(a) (5.1 g, 24.28 mmol) in DMF (50 ml) at 0° C. was added phosphorous tribromide dropwise (2.77 ml, 29.1 mmol) keeping the internal temperature below 20° C. The reaction mixture was then stirred at 10° C. for 0.5 h and then at 25° C. for 1 h. The mixture was then poured on 200 ml of water and the water basified to neutral pH with potassium carbonate. The solid formed was filtered off, washed with water and dried in the oven and then in the desiccator to afford the desired compound (5.8 g, 88%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 1(a)
Quantity
5.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
50 mL
Type
solvent
Reaction Step Eight
Yield
88%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11](=O)[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([O:13][CH3:14])[N:9]=2)[NH:4][CH:3]=1.P(Br)(Br)[Br:16].O.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Br:16][C:11]1[C:2]([Cl:1])=[CH:3][N:4]=[C:5]2[C:10]=1[N:9]=[C:8]([O:13][CH3:14])[CH:7]=[CH:6]2 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CNC2=CC=C(N=C2C1=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=NC2=CC=C(N=C2C1O)OC
Step Three
Name
Example 1(a)
Quantity
5.1 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Br)(Br)Br
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Eight
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at 10° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
the internal temperature below 20° C
WAIT
Type
WAIT
Details
at 25° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in the oven

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC=1C(=CN=C2C=CC(=NC12)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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